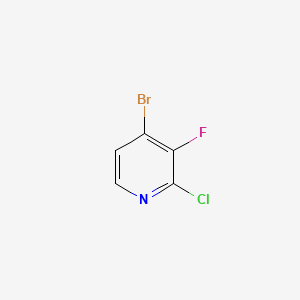

4-Bromo-2-chloro-3-fluoropyridine

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-bromo-2-chloro-3-fluoropyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H2BrClFN/c6-3-1-2-9-5(7)4(3)8/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NENRVRYZBQACQZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C(=C1Br)F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H2BrClFN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20717820 | |

| Record name | 4-Bromo-2-chloro-3-fluoropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20717820 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.43 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1211526-56-5 | |

| Record name | 4-Bromo-2-chloro-3-fluoropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20717820 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 4-Bromo-2-chloro-3-fluoropyridine

Abstract

This technical guide provides a comprehensive overview of viable synthetic pathways for 4-bromo-2-chloro-3-fluoropyridine, a highly functionalized heterocyclic building block of significant interest to researchers in drug discovery and materials science. The strategic placement of four distinct substituents on the pyridine ring offers a versatile platform for complex molecular engineering through selective, site-specific functionalization. This document details two primary synthetic strategies: a proposed route via direct electrophilic bromination and a literature-supported pathway involving a Sandmeyer reaction from a key amino-pyridine intermediate. Each pathway is analyzed for its chemical logic, with detailed experimental protocols and an exploration of the causality behind methodological choices, ensuring scientific integrity and practical applicability for researchers and drug development professionals.

Introduction: The Strategic Value of Polysubstituted Pyridines

The pyridine scaffold is a cornerstone of modern medicinal chemistry and agrochemical research. Its unique electronic properties and ability to engage in hydrogen bonding make it a privileged structure in biologically active molecules. The introduction of multiple, distinct halogen atoms, as seen in this compound, exponentially increases its value as a synthetic intermediate. Each carbon-halogen bond possesses differential reactivity, enabling sequential and regioselective functionalization through various cross-coupling and nucleophilic substitution reactions. This allows for the modular construction of complex molecular architectures, making this compound a highly sought-after precursor for generating diverse chemical libraries and optimizing lead compounds.

This guide will elucidate two robust synthetic approaches to this valuable compound, providing both theoretical grounding and practical, step-by-step protocols.

Pathway I: A Proposed Route via Direct Electrophilic Bromination

This pathway presents a concise, two-step approach commencing with the synthesis of the key precursor, 2-chloro-3-fluoropyridine, followed by a proposed regioselective electrophilic bromination. While direct bromination of this specific substrate is not extensively documented, the rationale is grounded in established principles of electrophilic aromatic substitution on heterocyclic rings.

Synthesis of Precursor: 2-Chloro-3-fluoropyridine

A reliable method for synthesizing the 2-chloro-3-fluoropyridine precursor proceeds from 2-chloro-3-aminopyridine via a diazotization-fluorination reaction, a variation of the Balz-Schiemann reaction.[1]

Reaction Scheme:

-

Step 1: Diazotization of 2-chloro-3-aminopyridine.

-

Step 2: Fluoro-dediazoniation to yield 2-chloro-3-fluoropyridine.

Causality of Experimental Design: The use of a diazotization reaction is a classic and effective method for introducing a fluorine atom onto an aromatic ring where direct fluorination is challenging.[1] Using tert-butyl nitrite as the diazotizing agent and copper(II) fluoride as the fluorine source provides a milder, "one-pot" alternative to traditional methods that use hazardous anhydrous hydrogen fluoride or thermally unstable tetrafluoroborate salts.[1]

Experimental Protocol: Synthesis of 2-Chloro-3-fluoropyridine

| Step | Procedure | Reagents & Conditions | Purpose |

| 1 | Charge Reactor | In an inert atmosphere (Argon or Nitrogen), dissolve tert-butyl nitrite and copper(II) fluoride in a suitable organic solvent (e.g., acetonitrile). | To prepare the reaction medium and reagents for diazotization and fluorination. |

| 2 | Add Amine | Slowly add a solution of 2-chloro-3-aminopyridine to the mixture. | The amine is the starting material for the diazotization. |

| 3 | Reaction | Maintain the reaction temperature between 25-30 °C and stir for 5-10 hours. | To allow for the complete formation of the diazonium salt and subsequent substitution by fluoride. |

| 4 | Quench & Extract | Quench the reaction with water and extract the product into an organic solvent like diethyl ether or ethyl acetate. | To stop the reaction and separate the product from the aqueous phase. |

| 5 | Purify | Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. Purify the crude product by distillation or column chromatography. | To isolate and purify the final 2-chloro-3-fluoropyridine product. |

Proposed Electrophilic Bromination

The final step in this pathway is the introduction of a bromine atom at the C4 position of 2-chloro-3-fluoropyridine.

Mechanistic Rationale & Regioselectivity: The pyridine nitrogen is strongly deactivating towards electrophilic substitution, particularly at the C2, C4, and C6 positions. The chloro (C2) and fluoro (C3) substituents are also deactivating due to their inductive electron-withdrawing effects. However, as halogens, they are ortho, para-directors via resonance.

-

The 3-fluoro group directs electrophilic attack to positions C2, C4, and C6.

-

The 2-chloro group directs to positions C3, C4, and C6.

Both halogens direct towards the C4 and C6 positions. The C6 position is strongly deactivated due to its proximity to the ring nitrogen (an ortho position). Therefore, the C4 position is the most electronically favored site for electrophilic attack, despite the overall deactivation of the ring.[2] N-Bromosuccinimide (NBS) in the presence of an acid catalyst is a common choice for brominating deactivated aromatic systems.[3][4]

Proposed Experimental Protocol: Bromination of 2-Chloro-3-fluoropyridine

| Step | Procedure | Reagents & Conditions | Purpose |

| 1 | Dissolve Substrate | Dissolve 2-chloro-3-fluoropyridine in a suitable solvent such as concentrated sulfuric acid or dichloromethane. | To create a homogeneous reaction medium. Sulfuric acid also acts as a catalyst. |

| 2 | Add Brominating Agent | Slowly add N-Bromosuccinimide (NBS) portion-wise, maintaining a controlled temperature (e.g., 0-25 °C). | NBS serves as the electrophilic bromine source.[4] |

| 3 | Reaction | Stir the mixture at room temperature until TLC or GC-MS analysis indicates complete consumption of the starting material. | To allow the electrophilic aromatic substitution to proceed to completion. |

| 4 | Work-up | Carefully pour the reaction mixture onto ice and neutralize with a base (e.g., NaOH solution). | To quench the reaction and neutralize the strong acid. |

| 5 | Extraction & Purification | Extract the aqueous layer with an organic solvent (e.g., dichloromethane). Combine organic layers, dry over Na₂SO₄, concentrate, and purify by column chromatography to isolate this compound. | To isolate and purify the final product. |

Visualization of Pathway I

Caption: Proposed synthesis of this compound via direct bromination.

Pathway II: A Literature-Supported Route via Sandmeyer Reaction

This multi-step pathway relies on the robust and well-documented Sandmeyer reaction.[5][6] The key is the synthesis of a 4-amino-2-chloro-3-fluoropyridine intermediate, which is then converted to the final product. This route offers higher predictability and control over regiochemistry compared to direct electrophilic substitution on a deactivated ring.

Synthesis of Key Intermediate: 4-Amino-2-chloro-3-fluoropyridine

This intermediate is synthesized via a nitration-reduction sequence starting from the 2-chloro-3-fluoropyridine precursor prepared in Pathway I.

Reaction Scheme:

-

Step 1: Nitration of 2-chloro-3-fluoropyridine to yield 2-chloro-3-fluoro-4-nitropyridine.

-

Step 2: Reduction of the nitro group to an amine.

Causality of Experimental Design: Nitration of pyridine rings typically requires harsh conditions (e.g., fuming H₂SO₄/HNO₃) due to the ring's deactivation. The reaction introduces a nitro group, which is a versatile precursor to an amine. The subsequent reduction of the nitro group can be achieved using various methods, such as catalytic hydrogenation (e.g., H₂/Pd-C) or metal-acid systems (e.g., Sn/HCl).[2] Catalytic hydrogenation is often preferred for its cleaner reaction profile and milder conditions.

Experimental Protocol: Synthesis of 4-Amino-2-chloro-3-fluoropyridine

| Step | Procedure | Reagents & Conditions | Purpose |

| 1 | Nitration | ||

| 1a | Add Substrate | Slowly add 2-chloro-3-fluoropyridine to a mixture of fuming sulfuric acid (oleum) and fuming nitric acid at 0 °C. | To perform electrophilic nitration under forcing conditions required for the deactivated pyridine ring. |

| 1b | Reaction | Allow the mixture to warm to room temperature and then heat as necessary (e.g., 80-100 °C) while monitoring by TLC/GC-MS. | To drive the nitration reaction to completion. |

| 1c | Work-up | Cool the reaction and carefully pour it onto crushed ice. Neutralize with a strong base to precipitate the crude 2-chloro-3-fluoro-4-nitropyridine. Filter and dry the solid. | To quench the reaction and isolate the nitrated product. |

| 2 | Reduction | ||

| 2a | Hydrogenation | Dissolve the crude nitro-compound in a solvent like ethanol or ethyl acetate. Add a catalyst, such as 10% Palladium on carbon (Pd/C). | To prepare for the catalytic reduction of the nitro group. |

| 2b | Reaction | Place the mixture under a hydrogen atmosphere (using a balloon or a Parr hydrogenator) and stir vigorously at room temperature. | To effect the reduction of the nitro group to a primary amine. |

| 2c | Isolation | Filter the reaction mixture through Celite to remove the Pd/C catalyst. Concentrate the filtrate under reduced pressure to yield crude 4-amino-2-chloro-3-fluoropyridine.[7] | To remove the catalyst and isolate the desired amino-pyridine intermediate. |

Final Step: Sandmeyer Bromination

The conversion of the 4-amino group to a bromine atom is the final step, achieved via the Sandmeyer reaction.[8]

Mechanistic Rationale: The Sandmeyer reaction is a powerful transformation that proceeds in two main stages. First, the primary aromatic amine is converted into a diazonium salt using nitrous acid (generated in situ from sodium nitrite and a strong acid like HBr). The resulting diazonium group (-N₂⁺) is an excellent leaving group (N₂ gas). In the second stage, a copper(I) bromide salt catalyzes the substitution of the diazonium group with a bromide ion, likely through a radical-nucleophilic aromatic substitution mechanism.[5][9]

Experimental Protocol: Sandmeyer Bromination

| Step | Procedure | Reagents & Conditions | Purpose |

| 1 | Diazotization | ||

| 1a | Dissolve Amine | Suspend 4-amino-2-chloro-3-fluoropyridine in 48% hydrobromic acid (HBr) and cool to 0-5 °C in an ice-salt bath. | To form the amine salt and prepare for diazotization in the required acidic medium. |

| 1b | Add Nitrite | Add a solution of sodium nitrite (NaNO₂) in water dropwise, ensuring the temperature remains below 5 °C. | To generate nitrous acid in situ and convert the primary amine to a diazonium salt. |

| 2 | Bromide Substitution | ||

| 2a | Prepare Catalyst | In a separate flask, dissolve copper(I) bromide (CuBr) in additional 48% HBr and cool to 0 °C. | To prepare the catalyst solution for the Sandmeyer reaction. |

| 2b | Add Diazonium Salt | Slowly add the cold diazonium salt solution to the stirred CuBr solution. | To initiate the copper-catalyzed substitution of the diazonium group. |

| 2c | Reaction | Allow the mixture to warm to room temperature and then heat gently (e.g., 60-70 °C) for 1 hour to ensure complete evolution of N₂ gas. | To drive the substitution reaction to completion. |

| 3 | Work-up & Purification | ||

| 3a | Quench & Neutralize | Cool the reaction mixture and neutralize with a base (e.g., NaOH or NH₄OH solution). | To stop the reaction and prepare for extraction. |

| 3b | Extraction & Purification | Extract the product with an organic solvent (e.g., diethyl ether). Wash, dry, and concentrate the organic phase. Purify the crude product by column chromatography or distillation to yield this compound. | To isolate and purify the final target compound. |

Visualization of Pathway II

Caption: Synthesis of this compound via a Sandmeyer reaction pathway.

Summary and Outlook

This guide has detailed two strategic pathways for the synthesis of this compound.

| Pathway | Key Transformation | Advantages | Challenges |

| I: Direct Bromination | Electrophilic Aromatic Substitution | Shorter route (fewer steps). | Regioselectivity is predicted, not explicitly documented; may lead to isomeric mixtures. Requires harsh conditions. |

| II: Sandmeyer Reaction | Diazotization-Substitution | High regioselectivity and reliability based on well-established reactions. | Longer synthetic sequence with more intermediate steps and potential for yield loss at each stage. |

The choice between these pathways will depend on the specific requirements of the research program, including scale, purity requirements, and available starting materials. Pathway II, while longer, offers a more controlled and predictable route to the desired isomer, making it the recommended approach for ensuring regiochemical purity. The development of a validated, high-yield direct C4-bromination (Pathway I) remains a valuable goal for process optimization. Both routes underscore the versatility of chemical principles in constructing complex, high-value heterocyclic building blocks for advanced scientific applications.

References

- Preparation method of 2-amino-3-fluoropyridine. (2016). CN105669539A.

- 2-chloro-3-nitropyridine synthesis. ChemicalBook. Accessed January 10, 2026.

- Sandmeyer reaction. (2023). Wikipedia. [Link]

- Preparing method of 2-chloro-3-fluoropyridine. (2012). CN102584689A.

- Preparation method of 2-amino-4-fluoropyridine. (2018). CN201810439022.6.

- Preparation method of fluoropyridine compounds. (2013). CN102898358A.

- Sandmeyer Reaction. Organic Chemistry Portal. [Link]

- Application Notes and Protocols for the Sandmeyer Reaction on 4-Amino-2-chloronicotinonitrile. Benchchem. Accessed January 10, 2026.

- Kumar, V., & Kumar, S. (2021). Recent trends in the chemistry of Sandmeyer reaction: a review. Journal of the Iranian Chemical Society. [Link]

- Preparation method of 2-amino-3-fluoropyridine. (2016). CN105669539A.

- 4-Amino-3,5-dichloropyridine. (2023). Acta Crystallographica Section E. [Link]

- Reactions of Diazonium Salts: Sandmeyer and Related Reactions. (2018). Master Organic Chemistry. [Link]

- Lejarazo Gómez, E. F., et al. (2013). Reduction of Nitro Compounds, Through different Reaction Conditions (Combinatory Chemistry). Semantic Scholar. [Link]

- What is the synthesis and application of 2-Chloro-3-nitropyridine in organic chemistry? (2023). Guidechem.

- Reddy, C., & Viswanath, I. V. K. (2014). Reductive dechlorination of 4-chloro 3-nitro benzotrifluoride with sodium borohydride. Journal of Chemical and Pharmaceutical Research. [Link]

- N-BromoSuccinimide (NBS) As A Reagent In Organic Chemistry. (2011). Master Organic Chemistry. [Link]

- N-Bromosuccinimide (NBS). Organic Chemistry Portal. [Link]

Sources

- 1. CN102584689A - Preparing method of 2-chloro-3-fluoropyridine - Google Patents [patents.google.com]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. N-Bromosuccinimide (NBS) [organic-chemistry.org]

- 5. Sandmeyer reaction - Wikipedia [en.wikipedia.org]

- 6. Sandmeyer Reaction [organic-chemistry.org]

- 7. 2-chloro-3-fluoropyridin-4-aMine synthesis - chemicalbook [chemicalbook.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

An In-Depth Technical Guide to 4-Bromo-3-chloro-2-fluoropyridine: Synthesis, Properties, and Applications in Modern Drug Discovery

For Immediate Release

A Comprehensive Technical Overview for Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed exploration of 4-Bromo-3-chloro-2-fluoropyridine, a key building block in contemporary organic synthesis and medicinal chemistry. With its unique substitution pattern, this trifunctionalized pyridine serves as a versatile scaffold for the synthesis of complex molecular architectures, particularly in the development of novel therapeutic agents. This document will delve into its chemical identity, physicochemical properties, synthesis, reactivity, and diverse applications, offering field-proven insights for professionals in the pharmaceutical and chemical research sectors.

Core Chemical Identity

CAS Number: 1017793-21-3

Molecular Formula: C₅H₂BrClFN

Molecular Weight: 210.43 g/mol

IUPAC Name: 4-Bromo-3-chloro-2-fluoropyridine

This compound is a halogenated pyridine derivative, featuring a bromine atom at the 4-position, a chlorine atom at the 3-position, and a fluorine atom at the 2-position of the pyridine ring. This specific arrangement of electron-withdrawing halogen atoms significantly influences the electronic properties and reactivity of the pyridine core, making it a valuable intermediate for selective chemical transformations.

Physicochemical and Safety Data

A summary of the key physicochemical properties of 4-Bromo-3-chloro-2-fluoropyridine is presented in the table below. This data is essential for its proper handling, storage, and use in experimental settings.

| Property | Value | Source |

| Appearance | White to off-white solid | [Generic Supplier Data] |

| Melting Point | 48-52 °C | [Generic Supplier Data] |

| Boiling Point | Not determined | |

| Solubility | Slightly soluble in water.[1] | Fisher Scientific |

| Purity | Typically ≥98% | Fisher Scientific |

Safety and Handling: 4-Bromo-3-chloro-2-fluoropyridine is classified as a hazardous substance and should be handled with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. Work should be conducted in a well-ventilated fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS). The compound is known to cause skin and eye irritation and may be harmful if swallowed or inhaled.[2]

Synthesis of 4-Bromo-3-chloro-2-fluoropyridine

A potential synthetic pathway could start from a commercially available aminopyridine precursor, followed by sequential halogenation and fluorination steps. For instance, a synthetic sequence could involve the bromination and chlorination of a suitable aminopyridine, followed by a diazotization-fluorination reaction to introduce the fluorine atom.[3][4]

Illustrative Synthetic Workflow:

Caption: A generalized workflow for the synthesis of polysubstituted fluoropyridines.

Reactivity and Strategic Applications in Synthesis

The synthetic utility of 4-Bromo-3-chloro-2-fluoropyridine lies in the differential reactivity of its three halogen substituents. This allows for selective functionalization of the pyridine ring through a variety of cross-coupling and nucleophilic aromatic substitution (SNAr) reactions.

Chemoselectivity in Cross-Coupling Reactions

The carbon-halogen bond strengths in aryl halides generally follow the order C-F > C-Cl > C-Br > C-I. In palladium-catalyzed cross-coupling reactions, the reactivity is inversely proportional to the bond strength, making the C-Br bond the most reactive site for oxidative addition to the palladium(0) catalyst. This inherent reactivity difference allows for the selective functionalization at the 4-position.

Logical Relationship of Reactivity:

Caption: Relative reactivity of C-X bonds in palladium-catalyzed cross-coupling reactions.

This chemoselectivity is exploited in various palladium-catalyzed reactions:

-

Suzuki-Miyaura Coupling: For the formation of C-C bonds with boronic acids or esters. This is a powerful method to introduce aryl or heteroaryl substituents at the 4-position.

-

Sonogashira Coupling: For the formation of C-C triple bonds with terminal alkynes, enabling the introduction of alkynyl moieties.

-

Buchwald-Hartwig Amination: For the formation of C-N bonds with a wide range of primary and secondary amines, facilitating the synthesis of 4-aminopyridine derivatives.[2]

Experimental Protocol: Suzuki-Miyaura Coupling (General)

-

To a reaction vessel under an inert atmosphere, add 4-Bromo-3-chloro-2-fluoropyridine (1.0 equiv.), the desired boronic acid (1.1-1.5 equiv.), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃, Na₂CO₃, 2.0-3.0 equiv.).

-

Add a suitable degassed solvent system (e.g., dioxane/water, toluene/water).

-

Heat the reaction mixture with stirring (typically 80-110 °C) and monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature, dilute with an organic solvent, and wash with water and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography.

Nucleophilic Aromatic Substitution (SNAr)

In SNAr reactions, the reactivity of the leaving group is generally F > Cl > Br > I, which is the opposite of the trend observed in palladium-catalyzed couplings. The highly electronegative fluorine atom at the 2-position, which is activated by the ring nitrogen, makes this position susceptible to nucleophilic attack. This allows for the selective introduction of nucleophiles at the 2-position, while leaving the bromo and chloro substituents intact.[5][6]

Experimental Protocol: Nucleophilic Aromatic Substitution (General)

-

Dissolve 4-Bromo-3-chloro-2-fluoropyridine (1.0 equiv.) in a suitable polar aprotic solvent (e.g., DMF, DMSO).

-

Add the nucleophile (e.g., an amine, alcohol, or thiol, 1.1-2.0 equiv.) and a base (e.g., K₂CO₃, Et₃N), if necessary.

-

Stir the reaction mixture at room temperature or with heating, monitoring the progress by TLC or LC-MS.

-

Upon completion, quench the reaction with water and extract the product with an appropriate organic solvent.

-

Wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography.

Applications in Drug Discovery and Medicinal Chemistry

The versatility of 4-Bromo-3-chloro-2-fluoropyridine as a synthetic intermediate has led to its use in the development of a wide range of biologically active molecules. The ability to selectively introduce different functional groups at the 2-, 3-, and 4-positions of the pyridine ring allows for the systematic exploration of the chemical space around this scaffold to optimize pharmacological properties.

Substituted pyridines are prevalent in many FDA-approved drugs and are known to interact with a variety of biological targets. The introduction of halogens can significantly impact a molecule's metabolic stability, lipophilicity, and binding affinity.[7] Therefore, 4-Bromo-3-chloro-2-fluoropyridine is a valuable starting material for the synthesis of novel drug candidates in areas such as oncology, inflammation, and infectious diseases.

Conclusion

4-Bromo-3-chloro-2-fluoropyridine is a highly functionalized and synthetically versatile building block that offers chemists the ability to perform selective and sequential modifications of the pyridine ring. Its unique pattern of halogen substitution allows for a predictable and controlled introduction of a wide range of functional groups through both palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitutions. These features make it an invaluable tool for the synthesis of complex molecules, particularly in the pursuit of new and improved therapeutic agents. As the demand for novel chemical entities in drug discovery continues to grow, the importance of such versatile intermediates is expected to increase.

References

- Detailed experimental procedure for the synthesis of 4-fluoropyridine.

- New Journal of Chemistry Supporting Inform

- Wiley-VCH 2007 - Supporting Inform

- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2011). Spectrometric Identification of Organic Compounds. In Chem 117 Reference Spectra Spring 2011.

- Chemoselective amination of 5-bromo-2-chloro-3-fluoropyridine. (2007). PubMed.

- Shinde, G. H., & Sundén, H. (2022). Boron-Mediated Regioselective Aromatic C−H Functionalization via an Aryl BF2 Complex. Chalmers Research.

- Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Arom

- NMR Spectroscopy :: 13C NMR Chemical Shifts. (n.d.).

- 4-Bromo-3-chloro-2-fluoropyridine, 98% | Fisher Scientific. (n.d.).

- 5-Bromo-2-chloro-4-fluoro-3-iodopyridine as a Halogen-rich Intermediate for the Synthesis of Pentasubstituted Pyridines. (2022). PubMed.

- Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. (2014). Journal of the American Chemical Society.

- 4-selective functionalization of pyridine. (2025). American Chemical Society.

- Huang et al. (2016).

- US8822730B2 - Methods of isolating 4-chloro-2-fluoro-3-substituted-phenylboronic acids. (n.d.).

- CN102898358A - Preparation method of fluoropyridine compounds. (n.d.).

- Palladium-Catalyzed Cross-Coupling Reactions of Perfluoro Organic Compounds. (2025). PDF.

- The Palladium-catalyzed Cross-Coupling Reactions of 3-Chloro-4-halogeno-1,2,5-thiadiazoles. (n.d.). Sci-Hub.

- Pd-Catalyzed Cross Coupling Reactions. (2023). Chemistry LibreTexts.

- CN103420903A - Method for synthesizing 5-Bromo-2, 4-dichloropyridine. (n.d.).

- Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines. (n.d.). NIH.

- Palladium-Catalyzed Cross-Coupling Reactions of Perfluoro Organic Compounds. (n.d.). MDPI.

Sources

- 1. 4-Bromo-3-chloro-2-fluoropyridine, 98% | Fisher Scientific [fishersci.ca]

- 2. Chemoselective amination of 5-bromo-2-chloro-3-fluoropyridine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. senshu-u.repo.nii.ac.jp [senshu-u.repo.nii.ac.jp]

- 4. CN102898358A - Preparation method of fluoropyridine compounds - Google Patents [patents.google.com]

- 5. Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

Introduction: The Significance of a Polysubstituted Pyridine Building Block

An In-depth Technical Guide to the Physical Properties of 4-Bromo-2-chloro-3-fluoropyridine

This guide serves as a comprehensive technical resource for researchers, chemists, and drug development professionals working with this compound. The following sections provide an in-depth analysis of its core physical and spectroscopic properties, underpinned by validated experimental protocols and safety considerations essential for laboratory applications.

This compound belongs to a class of highly functionalized heterocyclic compounds that are of significant interest in medicinal chemistry and materials science. The unique arrangement of three different halogen atoms on the pyridine ring offers multiple, distinct reaction sites for further chemical modification through methodologies such as Suzuki coupling, Buchwald-Hartwig amination, and nucleophilic aromatic substitution. Understanding the fundamental physical properties of this reagent is not merely academic; it is a prerequisite for its effective use. These properties govern critical experimental parameters, including solvent selection, reaction temperature, purification strategy, and safe handling. This document provides the foundational data and protocols necessary to integrate this versatile building block into research and development workflows confidently.

Chemical Identity and Core Physicochemical Data

Accurate identification is the cornerstone of chemical research. The structural and identifying information for this compound is summarized below.

| Identifier | Data | Source |

| IUPAC Name | This compound | [1] |

| CAS Number | 1211526-56-5 | [2] |

| Molecular Formula | C₅H₂BrClFN | [1][2] |

| Molecular Weight | 210.43 g/mol | [3][4][5] |

| Monoisotopic Mass | 208.90433 Da | [1] |

| Chemical Structure | ||

| SMILES: C1=CN=C(C(=C1Br)F)Cl | [1] | |

| InChI: 1S/C5H2BrClFN/c6-3-1-2-9-5(7)4(3)8/h1-2H | [1] |

Summary of Physical Properties

The primary physical characteristics are presented below. It is important to note that while some data is available for this specific isomer, other properties are inferred from closely related structural analogs, a common practice for providing context on novel or less-characterized compounds.

| Property | Value / Observation | Notes and Causality |

| Appearance | Reported as a solid. | The planar, halogen-rich structure allows for efficient crystal lattice packing, favoring a solid state at room temperature.[2] |

| Melting Point | Data not available. | For the related isomer 5-Bromo-2-chloro-3-fluoropyridine, the melting point is 50-54 °C.[6] This suggests the target compound likely has a similar melting point, which should be experimentally verified. |

| Boiling Point | Data not available. | Due to its relatively high molecular weight and polarity, a high boiling point is expected, likely requiring vacuum distillation to prevent decomposition. |

| Solubility | Expected to be soluble in common organic solvents (e.g., DCM, THF, Ethyl Acetate). | The organic nature of the pyridine ring dominates its solubility profile.[7] For a related isomer, slight solubility in water was noted.[4] |

| Purity (Typical) | ≥95% | As supplied for chemical synthesis.[2] |

Workflow for Comprehensive Physicochemical Characterization

A systematic approach is crucial for validating the identity, purity, and properties of a chemical sample. The following workflow illustrates the logical sequence of experiments described in this guide.

Caption: A simplified representation of the expected M, M+2, and M+4 isotopic cluster in mass spectrometry due to Br and Cl.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR provides the definitive connectivity map of the molecule.

-

¹H NMR: The spectrum will be simple, showing two signals in the aromatic region (typically δ 7.0-8.5 ppm). These signals will correspond to the protons at the C5 and C6 positions of the pyridine ring. Due to coupling with each other, they are expected to appear as doublets.

-

¹³C NMR: Five distinct signals are expected in the spectrum, one for each unique carbon atom in the aromatic ring. The carbons directly attached to the electronegative halogen atoms (C2, C3, C4) will be shifted significantly downfield.

-

¹⁹F NMR: A single resonance is expected for the fluorine atom at the C3 position. The chemical shift and coupling to adjacent protons (if any) and carbons can provide further structural confirmation.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule. Key expected absorption bands include:

-

~1550-1600 cm⁻¹: C=C and C=N stretching vibrations characteristic of the pyridine ring.

-

~1000-1200 cm⁻¹: C-F stretching vibrations.

-

Below 800 cm⁻¹: C-Cl and C-Br stretching vibrations.

Experimental Protocols: A Guide to Data Acquisition

The following protocols describe standard, validated methods for acquiring the physicochemical data discussed.

Protocol: Melting Point Determination

-

Objective: To determine the temperature range over which the solid sample transitions to a liquid.

-

Instrumentation: Digital melting point apparatus (e.g., Mel-Temp® or similar).

-

Procedure:

-

Sample Preparation: Ensure the sample is dry and finely powdered. Load a small amount (2-3 mm height) into a capillary tube sealed at one end.

-

Instrument Setup: Place the capillary tube into the heating block of the apparatus.

-

Measurement (Rapid Scan): Set a rapid heating ramp (10-20 °C/min) to quickly estimate the approximate melting range.

-

Measurement (Accurate Scan): Prepare a new sample. Allow the apparatus to cool to at least 20 °C below the estimated melting point. Set a slow heating ramp (1-2 °C/min).

-

Data Recording: Record the temperature at which the first drop of liquid appears (T₁) and the temperature at which the last solid crystal melts (T₂). The melting point is reported as the range T₁ - T₂.

-

Protocol: NMR Spectrum Acquisition

-

Objective: To obtain high-resolution ¹H, ¹³C, and ¹⁹F NMR spectra to confirm the molecular structure.

-

Instrumentation: A high-field Nuclear Magnetic Resonance (NMR) spectrometer (e.g., 400 MHz or higher).

-

Procedure:

-

Sample Preparation: Accurately weigh 5-10 mg of the sample and dissolve it in ~0.6 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry 5 mm NMR tube. [8]Ensure the sample is fully dissolved.

-

Instrument Setup: Insert the sample into the spectrometer's probe. Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve high homogeneity.

-

Data Acquisition:

-

¹H NMR: Acquire a standard proton spectrum. Typical parameters include a 30° pulse angle, a spectral width of ~16 ppm, and a relaxation delay of 1-2 seconds.

-

¹³C NMR: Acquire a proton-decoupled carbon spectrum. This experiment requires a larger number of scans than ¹H NMR due to the lower natural abundance of ¹³C.

-

¹⁹F NMR: Acquire a proton-decoupled fluorine spectrum, if the spectrometer is equipped with a suitable probe.

-

-

Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired data. Calibrate the chemical shifts using the residual solvent peak as a reference.

-

Protocol: Mass Spectrum Acquisition (GC-MS)

-

Objective: To determine the molecular weight and analyze the isotopic pattern.

-

Instrumentation: A Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) with an Electron Ionization (EI) source.

-

Procedure:

-

Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a volatile organic solvent (e.g., Dichloromethane or Ethyl Acetate).

-

GC Method:

-

Injection: Inject 1 µL of the solution into the GC inlet.

-

Oven Program: Use a temperature program that allows for the separation of the compound from any impurities, for instance, starting at 50 °C and ramping to 250 °C. [8] 3. MS Method:

-

Ionization: Use a standard Electron Ionization (EI) energy of 70 eV.

-

Mass Range: Scan a mass range appropriate for the expected molecular weight (e.g., m/z 40-300).

-

-

Data Analysis: Identify the peak corresponding to the compound in the total ion chromatogram. Analyze the mass spectrum of this peak, paying close attention to the molecular ion cluster to confirm the presence of Br and Cl.

-

Safety and Handling

While a specific Safety Data Sheet (SDS) for this compound must be consulted prior to use, general precautions for halogenated pyridines should be followed. Based on structurally similar compounds, this substance should be handled as potentially hazardous.

-

Hazard Classifications (Inferred): Likely to be harmful if swallowed, cause skin irritation, and cause serious eye irritation or damage. [9]May also cause respiratory irritation. [9]* Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety goggles or a face shield. [10][11]* Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors. Avoid contact with skin and eyes. [12]* Storage: Store in a tightly closed container in a cool, dry place away from incompatible materials such as strong oxidizing agents. [12]

Conclusion

This compound is a valuable, highly functionalized building block. The data and protocols presented in this guide provide the necessary framework for its confident identification, handling, and application in a research setting. The distinct physicochemical and spectroscopic properties, particularly the unique isotopic signature in mass spectrometry, serve as reliable tools for quality control and reaction monitoring. Adherence to the outlined experimental and safety protocols will ensure both the integrity of the scientific results and the safety of the research personnel.

References

- 4-Bromo-3-chloro-2-fluoropyridine | C5H2BrClFN | CID 56604170. PubChem. [Link]

- 4-BROMO-3-CHLOROPYRIDINE - Physico-chemical Properties. ChemBK. [Link]

- 4-Bromo-3-chloro-2-fluoropyridine, 98%. Fisher Scientific. [Link]

- Bromo pattern in Mass Spectrometry. YouTube. [Link]

- 2-Bromo-4-chloroaniline. NIST WebBook. [Link]

- This compound (C5H2BrClFN). PubChemLite. [Link]

Sources

- 1. PubChemLite - this compound (C5H2BrClFN) [pubchemlite.lcsb.uni.lu]

- 2. This compound | CymitQuimica [cymitquimica.com]

- 3. 4-Bromo-3-chloro-2-fluoropyridine | C5H2BrClFN | CID 56604170 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 4-Bromo-3-chloro-2-fluoropyridine, 98% | Fisher Scientific [fishersci.ca]

- 5. 4-Bromo-3-chloro-2-fluoropyridine | VSNCHEM [vsnchem.com]

- 6. 5-Bromo-2-chloro-3-fluoropyridine | 831203-13-5 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 7. chembk.com [chembk.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. cdhfinechemical.com [cdhfinechemical.com]

- 10. fishersci.com [fishersci.com]

- 11. echemi.com [echemi.com]

- 12. fishersci.com [fishersci.com]

Navigating the Spectral Maze: A Technical Guide to the NMR Spectroscopic Data of 4-Bromo-2-chloro-3-fluoropyridine

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Bromo-2-chloro-3-fluoropyridine is a key heterocyclic building block in medicinal chemistry and materials science. A thorough understanding of its structural features is paramount for its effective utilization. This in-depth technical guide provides a comprehensive analysis of the predicted Nuclear Magnetic Resonance (NMR) spectroscopic data for this compound. By leveraging established empirical models and substituent effect principles, this guide offers a detailed interpretation of the anticipated ¹H, ¹³C, and ¹⁹F NMR spectra. Furthermore, it outlines robust experimental protocols for data acquisition and the application of advanced 2D NMR techniques for unambiguous signal assignment, ensuring a high degree of scientific integrity and practical utility for researchers in the field.

Introduction

Halogenated pyridines are a cornerstone of modern synthetic chemistry, finding extensive application in the development of pharmaceuticals, agrochemicals, and functional materials. Their utility stems from the ability of the halogen substituents to modulate the electronic properties of the pyridine ring and to serve as versatile handles for further chemical transformations. Among this important class of compounds, this compound presents a unique substitution pattern, offering multiple reactive sites and significant potential for the synthesis of complex molecular architectures.

Accurate structural characterization is the bedrock of chemical research and development. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the preeminent analytical technique for the unambiguous determination of molecular structure in solution. This guide is designed to serve as a detailed reference for the NMR spectroscopic properties of this compound. In the absence of readily available experimental spectra in the public domain, this document provides a robustly predicted dataset, grounded in the fundamental principles of NMR spectroscopy and a wealth of empirical data for related structures. The insights provided herein will empower researchers to confidently identify this compound, interpret its spectral features, and design experiments for its successful application in their research endeavors.

Predicted NMR Spectroscopic Data

The following sections detail the predicted ¹H, ¹³C, and ¹⁹F NMR spectra of this compound. The predictions are based on the principles of substituent chemical shift (SCS) additivity, taking into account the electronic and steric effects of the bromo, chloro, and fluoro substituents on the pyridine ring.[1][2][3]

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum of this compound is expected to exhibit two signals in the aromatic region, corresponding to the protons at the C5 and C6 positions.

-

H5: This proton is expected to resonate as a doublet of doublets (dd). The primary coupling will be a ³J (H-H) coupling to H6. A smaller, longer-range coupling, likely a ⁴J (H-F) coupling to the fluorine at C3, is also anticipated. The chemical shift of H5 will be influenced by the para-bromo and meta-chloro substituents.

-

H6: This proton is anticipated to appear as a doublet. The major splitting will arise from the ³J (H-H) coupling to H5. Any long-range coupling to the fluorine at C3 would be a ⁵J coupling and is likely to be very small or unresolved. The chemical shift of H6 is influenced by the ortho-chloro and meta-bromo substituents.

Predicted ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum is predicted to show five distinct signals for the five carbon atoms of the pyridine ring. The chemical shifts are estimated based on the known shifts for pyridine and the additive effects of the halogen substituents.[1][4][5] The presence of the fluorine atom will also introduce C-F couplings, which will be observable in a proton-coupled or fluorine-coupled ¹³C spectrum.

-

C2: This carbon is directly bonded to a chlorine atom and the ring nitrogen. It is expected to be significantly downfield. A ²J (C-F) coupling to the fluorine at C3 is also expected.

-

C3: Directly attached to the fluorine atom, this carbon will exhibit a large ¹J (C-F) coupling, which is a key identifying feature. Its chemical shift will be heavily influenced by the direct attachment of the highly electronegative fluorine.

-

C4: Bonded to the bromine atom, this carbon's chemical shift will be influenced by the heavy atom effect of bromine and a ²J (C-F) coupling to the fluorine at C3.

-

C5: This carbon is bonded to a hydrogen and is situated between the bromo- and nitrogen-bearing carbons. A ³J (C-F) coupling to the fluorine at C3 is anticipated.

-

C6: This carbon, bonded to a hydrogen, is adjacent to the nitrogen and the chloro-substituted carbon. A ⁴J (C-F) coupling to the fluorine at C3 is possible but may be small.

Predicted ¹⁹F NMR Spectrum

The ¹⁹F NMR spectrum is a powerful tool for characterizing fluorinated organic molecules due to its high sensitivity and wide chemical shift range.[6] For this compound, a single resonance is expected.

-

This signal is likely to be a doublet of doublets, arising from coupling to the adjacent protons, primarily a ⁴J (F-H) coupling to H5 and a smaller, longer-range coupling to H6. The chemical shift will be characteristic of a fluorine atom attached to an electron-deficient pyridine ring.

Summary of Predicted NMR Data

| Nucleus | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |

| ¹H | |||

| H5 | 7.8 - 8.2 | dd | ³J(H5-H6) ≈ 5-6 Hz, ⁴J(H5-F3) ≈ 2-3 Hz |

| H6 | 8.2 - 8.6 | d | ³J(H6-H5) ≈ 5-6 Hz |

| ¹³C | |||

| C2 | 150 - 155 | d | ²J(C2-F3) ≈ 15-25 Hz |

| C3 | 155 - 160 | d | ¹J(C3-F3) ≈ 230-260 Hz |

| C4 | 115 - 120 | d | ²J(C4-F3) ≈ 10-20 Hz |

| C5 | 125 - 130 | d | ³J(C5-F3) ≈ 3-5 Hz |

| C6 | 148 - 152 | d | ⁴J(C6-F3) ≈ 1-3 Hz |

| ¹⁹F | |||

| F3 | -120 to -140 | dd | ⁴J(F3-H5) ≈ 2-3 Hz, ⁵J(F3-H6) ≈ <1 Hz |

Note: These are estimated values and may vary depending on the solvent and experimental conditions.

Experimental Protocols

To obtain high-quality NMR data for this compound, the following experimental procedures are recommended.

Sample Preparation

-

Solvent Selection: Choose a deuterated solvent that readily dissolves the compound. Chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆) are common choices for this type of molecule.[7]

-

Concentration: For ¹H NMR, a concentration of 5-10 mg in 0.6-0.7 mL of solvent is typically sufficient.[8] For ¹³C NMR, a higher concentration of 20-50 mg may be necessary to obtain a good signal-to-noise ratio in a reasonable time.[9]

-

Filtration: Ensure the sample is free of any particulate matter by filtering it through a small plug of glass wool in a Pasteur pipette directly into a clean, dry, high-quality 5 mm NMR tube.[9][10]

NMR Data Acquisition Workflow

Caption: A streamlined workflow for NMR sample preparation, data acquisition, and analysis.

Advanced 2D NMR for Unambiguous Assignment

To confirm the predicted assignments and gain a deeper understanding of the molecular structure, a suite of 2D NMR experiments is indispensable.[11][12][13]

-

COSY (Correlation Spectroscopy): This homonuclear correlation experiment will show a cross-peak between H5 and H6, confirming their ³J coupling relationship.

-

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with the carbon to which it is directly attached. It will definitively link the H5 signal to the C5 signal and the H6 signal to the C6 signal.

-

HMBC (Heteronuclear Multiple Bond Correlation): This is a crucial experiment for assigning the quaternary carbons. It reveals correlations between protons and carbons that are two or three bonds away. Expected key correlations include:

-

H5 to C3, C4, and C6

-

H6 to C2, C4, and C5

-

-

H2BC (Heteronuclear 2-Bond Correlation): While less common, this experiment can be useful to specifically identify two-bond correlations, such as H6 to C2 and C5, and H5 to C4 and C6, helping to distinguish them from three-bond correlations in the HMBC spectrum.

Key 2D NMR Correlations

Caption: A diagram illustrating the key expected 2D NMR correlations for this compound.

Conclusion

This technical guide provides a comprehensive, albeit predicted, overview of the NMR spectroscopic data for this compound. By understanding the expected chemical shifts, multiplicities, and coupling constants for ¹H, ¹³C, and ¹⁹F nuclei, researchers are better equipped to identify this compound and confirm its structure. The detailed experimental protocols and the guide to advanced 2D NMR techniques offer a clear pathway for obtaining and interpreting high-quality spectral data. This foundational knowledge is critical for the confident application of this versatile building block in the synthesis of novel molecules with potential applications in drug discovery and materials science.

References

- Substituent Effects in the 13 C-NMR Spectra of Six-Membered Nitrogen Heteroaromatic Compounds. (n.d.). MDPI.

- Predict 1H proton NMR spectra. (n.d.). NMRDB.org.

- Abraham, R. J. (n.d.). PREDICTION OF ¹H NMR CHEMICAL SHIFTS AND CONFORMATIONAL ANALYSIS OF ORGANIC MOLECULES. The University of Liverpool Repository.

- 13C NMR Chemical Shifts. (n.d.). Oregon State University.

- Thomas, S., Brühl, I., Heilmann, D., & Kleinpeter, E. (1997). 13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration. Journal of Chemical Information and Computer Sciences, 37(4), 727–733.

- Thomas, S., Brühl, I., & Kleinpeter, E. (1997). 13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration. Semantic Scholar.

- Pinto, D. C., Santos, C. M. M., & Silva, A. M. S. (2020). 13 C NMR chemical shifts (δ, ppm) of pyridine in various solvents. ResearchGate.

- NMR Sample Preparation: The Complete Guide. (n.d.). Organomation.

- Sajed, T., Sayeeda, Z., Lee, B. L., Berjanskii, M., Wang, F., Gautam, V., & Wishart, D. S. (2022). Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning. Metabolites, 12(11), 1089.

- 2D NMR spectroscopy for structural elucidation of complex small molecules. (2020, December 3). YouTube.

- Stare, A., Pihlar, B., & Plavec, J. (2022). 19F-centred NMR analysis of mono-fluorinated compounds. Scientific Reports, 12(1), 5396.

- Foroozandeh, M., Adams, R. W., Kiraly, P., Nilsson, M., & Morris, G. A. (2023). Rapid Measurement of Heteronuclear Coupling Constants in Complex NMR Spectra. Journal of the American Chemical Society, 145(36), 19696–19701.

- NMR spectral characteristics of fluorocontaining pyridines. (2017, April). Fluorine notes.

- NMR Sample Preparation. (n.d.). Western University.

- Abraham, R. J., & Reid, M. (n.d.). 1H chemical shifts in NMR, part 18 1. Ring currents and π-electron effects in hetero-aromatics. Modgraph.

- Smith, A. M., Wilson, Z. E., & Tantillo, D. J. (2014). Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds. The Journal of organic chemistry, 79(15), 7145–7150.

- Coletta, F., Gambaro, A., & Rigatti, G. (1976). Substituent Effects on the 13C-NMR Chemical Shifts of the Pyridinic Ring. Spectroscopy Letters, 9(8), 469–477.

- Download NMR Predict. (n.d.). Mestrelab.

- Structural Analysis of Organic Compound Using 2D - NMR Spectrum. (n.d.). JEOL.

- Hein, S. M., & Ruggiero, P. L. (2016). Use of 1H, 13C, and 19F-NMR Spectroscopy and Computational Modeling To Explore Chemoselectivity in the Formation of a Grignard Reagent. Journal of Chemical Education, 93(4), 752–756.

- nmrshiftdb2 - open nmr database on the web. (n.d.). nmrshiftdb2.

- Lichter, R. L., & Wasylishen, R. E. (1975). Fluoropyridines. Carbon-13 chemical shifts and carbon-fluorine coupling constants. Journal of the American Chemical Society, 97(7), 1808–1813.

- 13C NMR with 1H and 19F double decoupling. (n.d.). EPFL.

- Fuloria, N. K., & Fuloria, S. (2013). Structural Elucidation of Small Organic Molecules by 1D, 2D and Multi Dimensional-Solution NMR Spectroscopy. anachem, 1(1).

- Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. (n.d.).

- NMR sample preparation guidelines. (n.d.).

- 2D NMR Introduction. (2025, January 2). Chemistry LibreTexts.

- PROSPRE - 1H NMR Predictor. (n.d.).

- 1H, 19F and 13C analysis in under two minutes using X–Pulse Application Note 9. (n.d.).

- Chemical shifts. (n.d.). UCL.

- 1H and 13C Nuclear Magnetic Resonance of Dihydroimidazo-Pyridine and Imidazo-(1,2-a). (n.d.). DTIC.

- Tzakos, A. G., & Tsoumani, V. (2025). Development of a Teaching Approach for Structure Elucidation Using 1D and 2D Homonuclear and Heteronuclear NMR Spectra. Journal of Chemical Education.

- Guide: Preparing a Sample for NMR analysis – Part I. (2024, February 29). Nanalysis.

- Applications of 19F multidimensional NMR. (n.d.). ResearchGate.

- NMR Predictor. (n.d.). Chemaxon Docs.

- Fluorine-19 nuclear magnetic resonance spectroscopy. (n.d.). Wikipedia.

- The halogen effect on the 13C NMR chemical shift in substituted benzenes. (n.d.). Royal Society of Chemistry.

- 1H NMR Chemical Shifts. (n.d.).

- Carbon-fluorine coupling constants, n J CF. (n.d.). ResearchGate.

- J-Coupling (Scalar). (2023, January 29). Chemistry LibreTexts.

Sources

- 1. Substituent Effects in the 13C-NMR Spectra of Six-Membered Nitrogen Heteroaromatic Compounds | MDPI [mdpi.com]

- 2. modgraph.co.uk [modgraph.co.uk]

- 3. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 4. pubs.acs.org [pubs.acs.org]

- 5. tandfonline.com [tandfonline.com]

- 6. alfa-chemistry.com [alfa-chemistry.com]

- 7. NMR blog - Guide: Preparing a Sample for NMR analysis – Part I — Nanalysis [nanalysis.com]

- 8. organomation.com [organomation.com]

- 9. publish.uwo.ca [publish.uwo.ca]

- 10. NMR Sample Preparation | College of Science and Engineering [cse.umn.edu]

- 11. youtube.com [youtube.com]

- 12. Structural Analysis of Organic Compound Using 2D - NMR Spectrum | Column | JEOL [jeol.com]

- 13. anuchem.weebly.com [anuchem.weebly.com]

An In-depth Technical Guide to the ¹H NMR Spectrum of 4-Bromo-2-chloro-3-fluoropyridine

Introduction

4-Bromo-2-chloro-3-fluoropyridine is a polysubstituted heterocyclic compound of significant interest in medicinal chemistry and materials science. The precise arrangement of its halogen substituents on the pyridine ring gives rise to unique electronic properties and reactivity, making it a valuable building block in the synthesis of complex molecular architectures. A thorough understanding of its structural characteristics is paramount for its effective utilization. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H NMR, is one of the most powerful analytical techniques for elucidating molecular structure in solution. This guide provides a detailed analysis and prediction of the ¹H NMR spectrum of this compound, offering insights into the chemical shifts and coupling patterns expected for this molecule. This document is intended for researchers, scientists, and drug development professionals who utilize NMR spectroscopy for structural characterization.

Theoretical Principles of the ¹H NMR Spectrum of Substituted Pyridines

The ¹H NMR spectrum of a substituted pyridine is governed by the electronic environment of the protons attached to the ring. The chemical shift (δ) of each proton is primarily influenced by the electron density around it. Electronegative substituents, such as halogens, withdraw electron density from the pyridine ring through the inductive effect, generally leading to a downfield shift (higher ppm) of the proton signals. The position of the substituents is crucial, as their effects are not uniform around the ring.

In addition to chemical shifts, the splitting patterns of the signals are determined by spin-spin coupling between neighboring protons and other NMR-active nuclei, such as ¹⁹F. The magnitude of the coupling constant (J), expressed in Hertz (Hz), provides valuable information about the connectivity of the atoms. For aromatic systems like pyridine, the coupling constants are characteristic of the number of bonds separating the coupled nuclei (ortho, meta, and para couplings).

Predicted ¹H NMR Spectrum of this compound

The structure of this compound contains two protons on the pyridine ring at positions 5 and 6. These two protons are in different chemical environments and are expected to give rise to two distinct signals in the ¹H NMR spectrum.

Analysis of Expected Chemical Shifts:

-

H-6: This proton is ortho to the nitrogen atom and meta to the bromine atom. The nitrogen atom significantly deshields the ortho protons, leading to a substantial downfield shift. The bromine atom will have a smaller deshielding effect.

-

H-5: This proton is meta to the nitrogen atom and ortho to the bromine atom. It is also influenced by the meta chloro and fluoro substituents. The cumulative electron-withdrawing effects of the halogens will deshield this proton, shifting it downfield.

Based on the known effects of these substituents on the pyridine ring, a predicted range for the chemical shifts can be estimated. The proton at the 6-position (H-6) is expected to be the most downfield due to its proximity to the electronegative nitrogen atom.

Analysis of Expected Coupling Patterns:

The two protons, H-5 and H-6, are ortho to each other and will therefore exhibit spin-spin coupling. This will result in both signals appearing as doublets. The magnitude of the ortho coupling constant (³JHH) in pyridines is typically in the range of 4-6 Hz.

Furthermore, the fluorine atom at position 3 will couple with the adjacent protons. The coupling between fluorine and hydrogen atoms can occur over multiple bonds. We can expect to see:

-

A meta coupling between F-3 and H-5 (⁴JHF).

-

A para coupling between F-3 and H-6 (⁵JHF).

These additional couplings will further split the signals. The H-5 signal, being closer to the fluorine, is expected to show a larger coupling constant than the H-6 signal. Therefore, the signal for H-5 will likely appear as a doublet of doublets, and the signal for H-6 will also appear as a doublet of doublets, though the fluorine coupling may be smaller and potentially unresolved.

Predicted ¹H NMR Data Summary

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) |

| H-6 | 8.2 - 8.5 | dd | ³JH5-H6 ≈ 5.0 Hz, ⁵JH6-F3 ≈ 1.0 Hz |

| H-5 | 7.5 - 7.8 | dd | ³JH5-H6 ≈ 5.0 Hz, ⁴JH5-F3 ≈ 3.0 Hz |

Note: These are predicted values based on established principles and data from similar compounds. Actual experimental values may vary depending on the solvent and other experimental conditions.

Visualizing Coupling Interactions

The coupling relationships between the protons and the fluorine atom in this compound can be visualized using a diagram.

Figure 1: Molecular structure and key NMR coupling interactions.

Experimental Protocol for ¹H NMR Spectrum Acquisition

The following is a generalized protocol for acquiring the ¹H NMR spectrum of this compound.

1. Sample Preparation:

-

Accurately weigh approximately 5-10 mg of this compound.

-

Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry vial. Chloroform-d (CDCl₃) is a common choice for non-polar to moderately polar compounds.

-

Transfer the solution to a standard 5 mm NMR tube.

2. NMR Spectrometer Setup:

-

Insert the sample into the NMR spectrometer.

-

Lock the spectrometer onto the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity. This is a critical step to obtain sharp, well-resolved peaks.

3. Acquisition Parameters:

-

Pulse Sequence: A standard single-pulse experiment (e.g., 'zg30') is typically sufficient.

-

Spectral Width: Set a spectral width that encompasses the expected chemical shift range for aromatic protons (e.g., 0-10 ppm).

-

Number of Scans: Acquire a sufficient number of scans to achieve a good signal-to-noise ratio (typically 8 to 64 scans).

-

Relaxation Delay (d1): A relaxation delay of 1-2 seconds is generally adequate.

-

Acquisition Time (aq): An acquisition time of 2-4 seconds will provide good resolution.

4. Data Processing:

-

Apply a Fourier transform to the acquired free induction decay (FID).

-

Phase the resulting spectrum to obtain a flat baseline and pure absorption peaks.

-

Calibrate the chemical shift scale by referencing the residual solvent peak (e.g., CHCl₃ at 7.26 ppm in CDCl₃).

-

Integrate the signals to determine the relative number of protons.

-

Analyze the multiplicities and measure the coupling constants.

Conclusion

The ¹H NMR spectrum of this compound is predicted to show two distinct signals corresponding to the two protons on the pyridine ring. These signals are expected to be downfield in the aromatic region, appearing as doublets of doublets due to ortho H-H coupling and smaller long-range H-F couplings. This detailed analysis, based on fundamental NMR principles and data from related structures, provides a robust framework for the interpretation of the experimental spectrum and serves as a valuable resource for the structural elucidation of this important synthetic building block.

References

- Analysis of the NMR Spectrum of Pyridine - AIP Publishing.

- 1H and 13C Nuclear Magnetic Resonance of Dihydroimidazo-Pyridine and Imidazo-(1,2-a) - DTIC. This document discusses the effects of substituents on the ¹H and ¹³C NMR chemical shifts of pyridine-containing ring systems, providing insights into how various groups influence the electronic environment of the ring protons. [Link][4]

- NMR Spectroscopy :: 1H NMR Chemical Shifts - Organic Chemistry Data. An extensive database of ¹H NMR chemical shifts for a wide variety of organic compounds, which can be used to estimate the chemical shifts of protons in substituted pyridines. [Link][5]

- H-H and 13C-H coupling constants in pyridazine - ResearchGate. This article provides information on coupling constants in a related heterocyclic system, which can be used by analogy to predict the coupling patterns in substituted pyridines. [Link][6]

An In-depth Technical Guide to Electrophilic Substitution on 4-Bromo-2-chloro-3-fluoropyridine

Executive Summary

This guide provides a comprehensive technical analysis of electrophilic aromatic substitution (EAS) on the highly substituted and electron-deficient 4-Bromo-2-chloro-3-fluoropyridine molecule. Pyridine's inherent resistance to electrophilic attack is significantly amplified by the presence of three deactivating halogen substituents.[1][2][3] This document dissects the complex interplay of electronic effects—the deactivating influence of the ring nitrogen and the inductive versus resonance effects of the chloro, fluoro, and bromo groups—to predict the regiochemical outcome of substitution reactions. We conclude that the C-5 position is the most probable site for electrophilic attack. Detailed, field-proven protocols for nitration, halogenation, and sulfonation are presented, alongside a critical evaluation of the feasibility of Friedel-Crafts reactions. This whitepaper serves as an essential resource for chemists aiming to functionalize this or similarly complex heterocyclic scaffolds.

Introduction: The Challenge of Electrophilic Substitution on Pyridine

The pyridine ring, while aromatic, presents a formidable challenge for electrophilic aromatic substitution (EAS) compared to its carbocyclic analog, benzene.[1] The primary reason is the presence of the electronegative nitrogen atom, which exerts a powerful electron-withdrawing inductive effect (-I) across the ring. This effect reduces the ring's nucleophilicity, making it significantly less reactive towards electrophiles.[3] Consequently, electrophilic substitution on pyridine requires more drastic reaction conditions than those used for benzene.[1]

Furthermore, under the strongly acidic conditions often required for EAS reactions (e.g., nitration or sulfonation), the lone pair of electrons on the nitrogen atom is readily protonated. This forms a pyridinium ion, which further deactivates the ring to a degree comparable to that of a nitro group in nitrobenzene.[3] This deactivation is a critical consideration in designing any synthetic strategy involving EAS on a pyridine core.

Analysis of the Substrate: this compound

The reactivity and regioselectivity of EAS on this compound are governed by the cumulative electronic effects of the ring nitrogen and the three distinct halogen substituents. A thorough analysis of these competing influences is essential to predict the reaction's outcome.

Competing Directing Effects

-

Pyridine Nitrogen: As the most influential group, the nitrogen atom strongly deactivates all ring positions, particularly the ortho (C-2, C-6) and para (C-4) positions. It acts as a meta-director, favoring substitution at C-3 and C-5.[1][3][4]

-

Halogen Substituents (Cl, F, Br): Halogens are deactivating overall due to their strong electron-withdrawing inductive effects (-I). However, they possess lone pairs that can be donated into the ring via a weaker positive resonance effect (+R). This +R effect directs incoming electrophiles to the ortho and para positions relative to the halogen.

The directing influences on the two available positions, C-5 and C-6, are summarized below:

| Substituent | Effect | Influence on C-5 Position | Influence on C-6 Position |

| Nitrogen | Strongly Deactivating, Meta-directing | Favorable (meta) | Highly Unfavorable (ortho) |

| 2-Chloro | Deactivating, Ortho, Para-directing | Unfavorable (meta) | Favorable (ortho) |

| 3-Fluoro | Strongly Deactivating, Ortho, Para-directing | Unfavorable (meta) | Unfavorable (meta) |

| 4-Bromo | Deactivating, Ortho, Para-directing | Favorable (ortho) | Unfavorable (meta) |

Predicted Regioselectivity

Based on the analysis, the C-5 position emerges as the most likely site for electrophilic attack. This prediction is based on two overriding factors:

-

It is in a meta position relative to the strongly deactivating ring nitrogen, thus avoiding the most severe deactivation.[4][5]

-

It is ortho to the 4-bromo substituent, which provides some, albeit weak, resonance stabilization to the reaction intermediate (the sigma complex).

Conversely, the C-6 position is strongly disfavored due to its ortho relationship to the ring nitrogen, which destabilizes the transition state leading to substitution at that site.[3]

Methodologies for Electrophilic Substitution

Given the substrate's electron-deficient nature, forcing conditions are mandatory for successful substitution. The following protocols are based on established methodologies for deactivated aromatic systems and represent robust starting points for laboratory investigation.

Nitration

Nitration introduces a nitro (-NO2) group, a key functional handle for further synthetic transformations. The reaction requires a potent nitrating agent and high temperatures to overcome the high activation energy barrier.

Protocol: Nitration at the C-5 Position

-

Reagent Preparation: In a flask equipped with a reflux condenser and a dropping funnel, carefully add this compound (1.0 eq) to fuming sulfuric acid (20% SO3, 5-10 volumes).

-

Cooling: Cool the mixture to 0°C in an ice-water bath.

-

Addition of Nitrating Agent: Add a mixture of fuming nitric acid (1.1 eq) and concentrated sulfuric acid (1:1 v/v) dropwise to the cooled solution, maintaining the internal temperature below 10°C.

-

Reaction: After the addition is complete, slowly heat the reaction mixture to 100-120°C and maintain for 4-6 hours. Monitor the reaction progress by TLC or GC-MS.

-

Work-up: Cool the reaction mixture to room temperature and pour it carefully onto crushed ice. The acidic solution will neutralize with a saturated solution of sodium bicarbonate or sodium hydroxide until pH > 8.

-

Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) three times.

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Causality: The use of oleum (fuming sulfuric acid) protonates the nitric acid to generate the highly electrophilic nitronium ion (NO2+), which is necessary to react with the severely deactivated pyridine ring. The high temperature provides the required activation energy.

Halogenation (Bromination)

Introducing a second bromine atom (or another halogen) requires a Lewis acid catalyst to polarize the halogen molecule, increasing its electrophilicity.

Protocol: Bromination at the C-5 Position

-

Setup: To a solution of this compound (1.0 eq) in a suitable solvent (e.g., oleum or concentrated H2SO4), add a catalytic amount of iron powder or FeBr3 (0.1 eq).

-

Reagent Addition: Add liquid bromine (1.1 eq) dropwise at room temperature.

-

Reaction: Heat the mixture to 60-80°C for 8-12 hours. The reaction should be protected from moisture.

-

Monitoring: Track the consumption of the starting material using an appropriate method (GC-MS is preferred).

-

Work-up: After cooling, the reaction is quenched by carefully pouring it onto ice. A solution of sodium bisulfite is added to destroy any excess bromine.

-

Neutralization and Extraction: Neutralize the solution with a base and extract the product with an organic solvent as described in the nitration protocol.

-

Purification: The product is purified via column chromatography.

Causality: The iron catalyst reacts with bromine to form FeBr3 in situ, a powerful Lewis acid that polarizes the Br-Br bond, creating a potent electrophile (Brδ+---Brδ----FeBr3) capable of attacking the electron-poor ring.

Sulfonation

Sulfonation introduces a sulfonic acid (-SO3H) group. This reaction is often reversible and requires high temperatures and a strong sulfonating agent.

Protocol: Sulfonation at the C-5 Position

-

Reaction: Place this compound (1.0 eq) in a reaction vessel. Add fuming sulfuric acid (30% SO3, 10 volumes).

-

Heating: Heat the mixture to a high temperature, typically in the range of 180-220°C, for 12-24 hours. A mercury catalyst (mercuric sulfate) can sometimes be used to facilitate sulfonation on pyridines, but should be handled with extreme caution.

-

Work-up: Cool the reaction mixture and pour it onto ice. The sulfonic acid product is often water-soluble. Salting out with NaCl may be necessary to precipitate the product.

-

Isolation: The product can be isolated by filtration. Alternatively, neutralization with a base like calcium carbonate can precipitate the calcium sulfonate salt, which can then be converted back to the sulfonic acid.

Causality: High concentrations of SO3 in oleum are required, and very high temperatures are needed to overcome the deactivation of the ring. The reaction proceeds via attack of SO3 on the pyridine ring.

Friedel-Crafts Alkylation and Acylation: A Note on Feasibility

Standard Friedel-Crafts reactions are generally not feasible on pyridine and its derivatives.[1][6][7] The Lewis acid catalyst (e.g., AlCl3) required for the reaction coordinates strongly with the basic nitrogen lone pair.[3] This interaction forms a complex that adds a formal positive charge to the nitrogen, further deactivating the ring to an extent that makes it unreactive towards the carbocation or acylium ion electrophiles.[8] Therefore, alternative strategies, such as metal-halogen exchange followed by coupling with an electrophile, are typically required to introduce alkyl or acyl groups.

Conclusion

Electrophilic aromatic substitution on this compound is a challenging but predictable process. The powerful deactivating effect of the pyridine nitrogen, combined with the inductive effects of three halogens, renders the substrate highly unreactive. A systematic analysis of the directing effects strongly indicates that substitution will occur selectively at the C-5 position. Successful functionalization requires the use of aggressive reagents and harsh reaction conditions, as detailed in the provided protocols for nitration, halogenation, and sulfonation. Standard Friedel-Crafts conditions are noted to be ineffective. This guide provides the foundational knowledge and practical starting points for researchers seeking to explore the chemistry of this complex heterocyclic building block.

References

- 5-Bromo-2-chloro-4-fluoro-3-iodopyridine as a Halogen-rich Intermediate for the Synthesis of Pentasubstituted Pyridines. Journal of Organic Chemistry.

- Electrophilic substitution on pyridine. Química Organica.org.

- EAS Reactions (3)

- Selective Halogenation of Pyridines Using Designed Phosphine Reagents. PubMed Central.

- (L-448) Electrophilic aromatic substitution on Pyridine: Reaction mechanism and product selectivity. YouTube.

- Friedel-Crafts Reactions. Chemistry LibreTexts.

- Why does electrophilic substitution in pyridine take place at meta positions only and not ortho and para positions?. Quora.

- Friedel–Crafts reaction. Wikipedia.

- Pyridine Electrophilic Substitution Reactions | Heterocyclic Compounds Part 6. YouTube.

Sources

- 1. Electrophilic substitution on pyridine. [quimicaorganica.org]

- 2. Selective Halogenation of Pyridines Using Designed Phosphine Reagents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. m.youtube.com [m.youtube.com]

- 4. quora.com [quora.com]

- 5. youtube.com [youtube.com]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide to Nucleophilic Substitution on 4-Bromo-2-chloro-3-fluoropyridine

Abstract

Polysubstituted pyridines are cornerstone scaffolds in modern medicinal chemistry, forming the core of numerous therapeutic agents. 4-Bromo-2-chloro-3-fluoropyridine is a particularly valuable, albeit complex, building block whose synthetic utility is dictated by the nuanced and differential reactivity of its three halogen substituents. This guide provides a comprehensive analysis of the principles governing nucleophilic substitution on this substrate. We will explore the mechanistic rationale behind regioselectivity, the interplay between electronic activation and leaving group ability, and the strategic application of both Nucleophilic Aromatic Substitution (SNAr) and transition metal-catalyzed cross-coupling reactions to achieve selective functionalization. This document serves as a technical resource for researchers, scientists, and drug development professionals, offering field-proven insights and detailed experimental protocols to unlock the synthetic potential of this versatile intermediate.

Introduction: The Strategic Value of Polysubstituted Pyridines

The pyridine ring is a privileged structure in drug discovery, prized for its ability to engage in hydrogen bonding, modulate physicochemical properties, and serve as a bioisosteric replacement for phenyl rings. The strategic introduction of multiple substituents, particularly halogens, onto this core provides chemists with a powerful toolkit for tuning a molecule's steric and electronic profile, thereby optimizing its pharmacological activity, metabolic stability, and pharmacokinetic properties.[1][2]

This compound presents a fascinating case study in selective chemical synthesis. With three distinct halogen atoms, each offering a unique reactivity profile, this molecule is a precursor to a vast array of complex, multi-functionalized pyridine derivatives. However, harnessing its potential requires a deep understanding of the factors that control which halogen is displaced under a given set of conditions. This guide will deconstruct the reactivity of this substrate, providing a logical framework for predicting and controlling reaction outcomes.

Electronic Landscape and General Reactivity

The reactivity of this compound is fundamentally governed by the electronic nature of the pyridine ring itself. The ring nitrogen is highly electronegative, exerting a powerful electron-withdrawing inductive effect (-I) that polarizes the ring and reduces its electron density. This intrinsic "electron deficiency" is a critical feature that makes the pyridine heterocycle significantly more susceptible to nucleophilic attack than a corresponding benzene ring.[3][4][5][6]